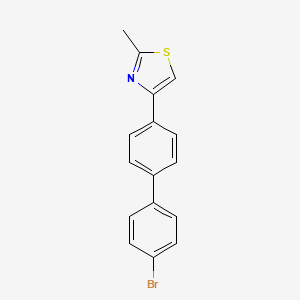

4-(4'-Bromo-4-biphenylyl)-2-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-bromophenyl)phenyl]-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNS/c1-11-18-16(10-19-11)14-4-2-12(3-5-14)13-6-8-15(17)9-7-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZZRPKYBPZIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Bromo 4 Biphenylyl 2 Methylthiazole

Retrosynthetic Analysis of the 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points. The first is the bond between the thiazole (B1198619) ring and the biphenyl (B1667301) group, suggesting a cross-coupling reaction as the final step. The second key disconnection is within the thiazole ring itself, leading back to simpler starting materials for its construction.

This analysis points to two main precursors: a 2-methyl-4-substituted thiazole and a 4-bromobiphenyl (B57062) boronic acid or a similar organometallic reagent. Alternatively, the biphenyl moiety could be constructed on a pre-formed thiazole ring bearing a suitable functional group. The thiazole ring itself can be disconnected via the Hantzsch thiazole synthesis, leading to an α-haloketone and a thioamide.

Classical and Modern Approaches for Thiazole Ring Formation

The formation of the 2,4-disubstituted thiazole core is a critical step in the synthesis of the target molecule. Both classical and modern methods are available for this transformation.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.commdpi.com In the context of synthesizing this compound, this would involve the reaction of a 2-bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one with thioacetamide (B46855).

The reaction mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. mdpi.com Numerous adaptations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. mdpi.com These include the use of catalysts and solvent-free conditions. mdpi.comlookchem.com

| Reagents | Conditions | Product | Reference |

| 2-bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one, thioacetamide | DMF, room temperature | This compound | nih.gov |

| α-haloketones, thiourea/thioacetamide | Grinding, room temperature | 2,4-disubstituted thiazoles | lookchem.com |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |

Cyclocondensation Reactions in Thiazole Derivatization

Cyclocondensation reactions, beyond the classical Hantzsch synthesis, offer alternative routes to the thiazole core. nih.gov These methods often involve different starting materials and reaction conditions. For instance, the reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioamides provides a pathway to thiazoles. nih.gov Another approach involves the Brønsted acid-catalyzed cyclization of α-diazoketones with thioamides. nih.gov These methods can provide access to a variety of substituted thiazoles. acs.org

Emerging Synthetic Routes for 2,4-Disubstituted Thiazoles

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of 2,4-disubstituted thiazoles. nih.gov These emerging routes often utilize novel catalysts and reaction media. nih.gov For example, a metal-free synthesis of 2,4,5-trisubstituted thiazoles has been reported from β-aminonitroalkenes and N-thiocyanatosaccharin. organic-chemistry.org Another innovative approach is the copper-catalyzed coupling of oxime acetates with isothiocyanates. organic-chemistry.org These modern methods offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions. nih.govorganic-chemistry.org

Strategies for Biphenyl and Halobiphenyl Moiety Incorporation

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. gre.ac.ukmdpi.com This reaction is catalyzed by a palladium complex and requires a base. mdpi.comkochi-tech.ac.jp In the synthesis of this compound, this reaction could be employed in two ways:

Late-stage biphenyl formation: A 4-(4-bromophenyl)-2-methylthiazole can be coupled with 4-bromophenylboronic acid.

Pre-formation of the biphenyl ketone: 4-Bromophenylboronic acid can be coupled with a suitable aryl halide, followed by functionalization to the required α-haloketone for the Hantzsch synthesis.

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide range of biphenyl and poly-aryl compounds. researchgate.netresearchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

| p-dibromobiphenyl | Arylboronic acids/esters | Not specified | Not specified | Not specified | Mono- and bi-arylated biphenyls |

| Bromo- and chloro-substituted benzyl (B1604629) esters | Two types of boronic acids | Not specified | Not specified | Not specified | (Benzyl)biphenyls |

Directed Arylation Methods for Biphenyl Construction

The construction of the biphenyl core is a critical step in the synthesis of this compound. While traditional cross-coupling reactions like the Suzuki-Miyaura coupling are foundational, more recent advancements in directed C-H arylation offer a more atom-economical and efficient alternative. nih.gov These methods involve the direct coupling of an aromatic C-H bond with an aryl halide or equivalent, bypassing the need for pre-functionalized organometallic reagents. nih.govnih.gov

In the context of this molecule, a directed C-H arylation strategy could be envisioned in two primary ways:

Arylation of a 2-methyl-4-phenylthiazole (B155899) precursor: A pre-formed 2-methyl-4-phenylthiazole could undergo a palladium-catalyzed C-H arylation at the 4'-position of the phenyl ring with an aryl bromide like 1,4-dibromobenzene. A directing group on the phenyl ring might be necessary to ensure high regioselectivity. nih.gov

Arylation of a 4-bromo-2-methylthiazole (B1272499) precursor: A 4-bromo-2-methylthiazole could be coupled with biphenyl itself through a C-H activation approach, although controlling the position of arylation on the biphenyl could be challenging without a directing group.

The general mechanism for palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway or a bimetallic mechanism. rsc.org The site-selectivity is a significant challenge but can be controlled through steric effects, electronic properties of the substrates, or the use of specific directing groups that position the catalyst for activation of a specific C-H bond. rsc.orgresearchgate.net These methods represent a powerful tool for constructing the biphenyl framework efficiently. nih.gov

Bromination Techniques for Substituted Biphenyls

Selective bromination is a key transformation for installing the bromo- functionality on the biphenyl scaffold. The direct monobromination of biphenyl is a common method to produce 4-bromobiphenyl, but controlling the reaction to avoid the formation of di-brominated byproducts is crucial. google.com

Several methods have been developed to achieve high selectivity for the para-position. One approach involves reacting biphenyl with bromine in a specific solvent medium. Solvents such as N,N-dimethylformamide, acetonitrile, or organosulfur compounds can promote the selective formation of 4-bromobiphenyl in high yields. google.com Another effective technique is the electrophilic bromination using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a catalyst. For more complex substituted biphenyls, the directing effects of existing substituents must be considered. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will direct incoming electrophiles to the meta position. The selective bromination of complex benzofused heterocycles often involves careful control of reagents and conditions to achieve the desired isomer. mdpi.com

| Reagent System | Solvent | Key Features |

| Bromine (Br₂) | Acetonitrile, DMF, etc. | High selectivity for 4-position can be achieved; minimizes dibromination. google.com |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Chloroform | Effective for brominating deactivated rings under specific conditions. |

| PVP-Br₂ / NaNO₂ | Acetonitrile | Used for ipso-bromination of arylboronic acids, converting a boronic acid group to a bromine. chemicalbook.com |

Synthesis of Key Precursors for this compound

Preparation of 4-Bromo-2-methylthiazole Subunits

The 4-bromo-2-methylthiazole subunit is a crucial precursor. Its synthesis can be approached through several established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. mdpi.comorganic-chemistry.org This method generally involves the condensation of an α-haloketone with a thioamide. tandfonline.comresearchgate.net

A plausible route to 4-bromo-2-methylthiazole via the Hantzsch synthesis would involve the reaction of thioacetamide with a 3-carbon α,α'-dihaloketone or α-haloaldehyde derivative where the halogen at the future C4 position is bromine. For example, the cyclocondensation of thioacetamide with mucochloric or mucobromic acid derivatives can yield halogenated thiazole carboxylic acids, which can be further manipulated.

Alternatively, sequential bromination-debromination strategies on 2-methylthiazole (B1294427) can be employed. researchgate.net Direct bromination of 2-methylthiazole typically occurs at the more reactive 5-position. Therefore, a multi-step sequence is required to obtain the 4-bromo isomer. This might involve:

Protection of the 5-position.

Bromination at the 4-position.

Deprotection of the 5-position.

Another approach involves a Sandmeyer-type reaction starting from 2-methyl-4-aminothiazole, which can be synthesized via the Hantzsch reaction using α-amino-α-chloroacetone and thioacetamide.

Synthetic Routes to 4-Bromobiphenyl and its Derivatives

4-Bromobiphenyl is a fundamental precursor, and its synthesis is well-documented. nih.gov The primary methods include the direct electrophilic bromination of biphenyl and coupling reactions. chemicalbook.com

Direct Bromination: This involves treating biphenyl with bromine in the presence of a catalyst or a specific solvent system to favor monobromination at the para position. google.com The reaction conditions are optimized to maximize the yield of the desired 4-bromo isomer and minimize the formation of 2-bromo- and 4,4'-dibromobiphenyl.

From Arylboronic Acids: A highly efficient method involves the ipso-bromination of 4-biphenylboronic acid. This reaction proceeds with high yield and selectivity, where the boronic acid group is directly replaced by a bromine atom using reagents like N-bromosuccinimide (NBS) or a combination of sodium nitrite (B80452) and a bromine source. chemicalbook.com

Below is a table summarizing common synthetic routes to 4-bromobiphenyl.

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Biphenyl | Bromine | N,N-Dimethylformamide | >75% | google.com |

| 4-Biphenylboronic acid | PVP-Br₂, NaNO₂ | Acetonitrile | 99% | chemicalbook.com |

| p-Bromoaniline | Benzene (B151609) | (Gomberg Reaction) | ~35% |

Functionalization of Biphenyl Linkers

Functionalization of the biphenyl linker prior to its coupling with the thiazole moiety allows for the synthesis of a diverse range of derivatives. Starting with 4-bromobiphenyl, additional functional groups can be introduced onto the aromatic rings. For instance, nitration of 4-bromobiphenyl would likely occur on the second ring, leading to 4-bromo-4'-nitrobiphenyl. This nitro group can then be reduced to an amine and further modified.

Ortholithiation is another powerful strategy. A directing group, if present, can direct a strong base like n-butyllithium to deprotonate a specific ortho-position, which can then be quenched with an electrophile to introduce a new substituent. While 4-bromobiphenyl itself lacks a strong directing group, derivatives can be designed to incorporate them, enabling regioselective functionalization.

Post-Synthetic Modifications and Derivatization of this compound

The bromine atom in the final compound serves as a versatile functional handle for a wide array of post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the generation of a library of derivatives from a single common intermediate, which is highly valuable in fields like materials science and medicinal chemistry.

The most prominent of these transformations is the Suzuki-Miyaura coupling reaction . mdpi.com This palladium-catalyzed reaction couples the aryl bromide with a variety of organoboron reagents (boronic acids or esters) to form new carbon-carbon bonds. nih.govscholaris.ca This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 4'-position of the biphenyl system.

Other important cross-coupling reactions include:

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Reaction with an alkene to form a new C-C bond with vinylation.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing amino functionalities.

Stille Coupling: Coupling with an organostannane reagent.

Cyanation: Introduction of a nitrile group using a cyanide source like zinc cyanide.

These modifications significantly enhance the structural diversity that can be achieved starting from this compound.

| Reaction Type | Coupling Partner | Reagents | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd Catalyst, Base | Aryl / Alkyl |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base | Alkynyl |

| Buchwald-Hartwig | Amine | Pd Catalyst, Base | Amino |

| Heck | Alkene | Pd Catalyst, Base | Alkenyl |

| Cyanation | Zn(CN)₂ | Pd Catalyst | Cyano |

Modifications at the Thiazole Ring Positions

The C2-methyl group is particularly susceptible to reactions such as radical bromination. Treatment with N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can convert the methyl group into a bromomethyl group. This transformation is a key step in the synthesis of more complex analogs, as the resulting 2-(bromomethyl)thiazole (B166336) is a valuable intermediate for subsequent nucleophilic substitution or Wittig-type reactions. nih.gov

The C5-position of the thiazole ring is electron-rich and can undergo electrophilic substitution reactions. pharmaguideline.com For instance, direct bromination at this position can be achieved using NBS, typically in a solvent like ethyl acetate (B1210297). nih.gov Furthermore, palladium-catalyzed direct arylation can introduce aryl groups at the C5-position, a reaction that proceeds efficiently with various aryl bromides using a palladium acetate catalyst and a suitable base. researchgate.net Lithiation of the C2-methyl group using strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) can also be performed, allowing for the introduction of various electrophiles to create new carbon-carbon bonds. rsc.org

| Position | Reaction Type | Reagents & Conditions | Product Type |

| C2-Methyl | Radical Bromination | NBS, AIBN, CCl₄, reflux | 2-(Bromomethyl)thiazole derivative |

| C2-Methyl | Deprotonation/Alkylation | 1. BuLi or LDA, THF; 2. Electrophile (e.g., R-X) | 2-Alkylthiazole derivative |

| C5-Position | Electrophilic Bromination | NBS, Ethyl Acetate, reflux | 5-Bromo-2-methylthiazole derivative |

| C5-Position | Direct Arylation | Aryl bromide, Pd(OAc)₂, KOAc, DMA | 5-Aryl-2-methylthiazole derivative |

| N3-Position | N-Alkylation | Alkyl halide (e.g., R-I) | Thiazolium salt |

Functional Group Interconversions on the Biphenyl System

The bromine atom on the biphenyl moiety of this compound is a key functional handle for a multitude of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of analogs.

The Suzuki-Miyaura coupling is a widely used method to form new C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is tolerant of a wide variety of functional groups and allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents in place of the bromine atom. Similarly, the Stille coupling utilizes organotin reagents, the Hiyama coupling employs organosilanes, and the Negishi coupling uses organozinc reagents to achieve similar transformations. organic-chemistry.org

Other important transformations include the Sonogashira coupling, which introduces terminal alkynes, and the Buchwald-Hartwig amination for the formation of C-N bonds, yielding aniline (B41778) derivatives. Cyanation reactions, using reagents like zinc cyanide, can convert the aryl bromide into a nitrile, which is a versatile functional group for further transformations.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Introduced Group |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl, Heteroaryl, Alkyl, Alkenyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkyne (-C≡C-R) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino (-NR₂) |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | Cyano (-CN) |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Alkenyl |

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs of this compound are central to structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity. ptfarm.pl By systematically modifying the thiazole ring and the biphenyl system using the transformations described above, researchers can probe the molecular interactions between the compound and its biological target, leading to the development of more potent and selective agents. researchgate.netnih.gov

For example, in the development of anticancer agents, SAR studies on related thiazole-based compounds have shown that modifications at the C2 position of the thiazole ring can significantly impact cytotoxicity. nih.govnih.gov The synthesis of stilbene-like analogs by extending the C2-methyl group via a Wittig-Horner reaction has been explored to evaluate their activity as DNA topoisomerase inhibitors. nih.gov The nature and substitution pattern of the aryl ring introduced at this position can dramatically alter the compound's efficacy.

Similarly, modifications on the biphenyl moiety are crucial. Replacing the bromo group with various substituents via Suzuki coupling allows for the exploration of how size, electronics, and hydrogen-bonding potential at this position affect biological activity. For instance, studies on thiazolylhydrazone derivatives as potential agents for Alzheimer's disease have shown that the substituent on the phenyl ring attached to the thiazole core is critical for anticholinesterase activity. nih.gov A trifluoromethyl group, for example, can enhance binding to the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov

The following table summarizes hypothetical SAR data based on findings for structurally related thiazole derivatives, illustrating how systematic modifications could influence biological activity.

| Base Scaffold | Modification Site | R Group | Biological Activity (Example, IC₅₀) | SAR Insights |

| 4-(4'-R₂-biphenyl)-R₁-thiazole | R₁ (Thiazole C2) | -CH₃ | 10 µM | Baseline activity. |

| 4-(4'-R₂-biphenyl)-R₁-thiazole | R₁ (Thiazole C2) | -(E)-CH=CH-Ph | 5 µM | Extension at C2 with a styryl group can increase potency. |

| 4-(4'-R₂-biphenyl)-R₁-thiazole | R₁ (Thiazole C2) | -(E)-CH=CH-(4-tert-butyl-Ph) | 0.6 µM nih.gov | Bulky, lipophilic groups on the styryl moiety may enhance activity significantly. |

| 4-(R₂-biphenyl)-2-methylthiazole | R₂ (Biphenyl C4') | -Br | 15 µM | Baseline activity; serves as a synthetic handle. |

| 4-(R₂-biphenyl)-2-methylthiazole | R₂ (Biphenyl C4') | -Ph | 8 µM | Extending the biphenyl system to a terphenyl can improve activity. |

| 4-(R₂-biphenyl)-2-methylthiazole | R₂ (Biphenyl C4') | -CN | 12 µM | Introduction of a polar, electron-withdrawing group may be tolerated or slightly beneficial. |

| 4-(R₂-biphenyl)-2-methylthiazole | R₂ (Biphenyl C4') | -NMe₂ | 20 µM | Introduction of a basic, electron-donating group might decrease activity. |

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromo 4 Biphenylyl 2 Methylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Methyl Protons: A singlet peak, integrating to three protons, is anticipated for the methyl group attached to the thiazole (B1198619) ring (C2-CH₃). This signal would likely appear in the upfield region, typically around δ 2.5-2.8 ppm.

Thiazole Proton: A singlet peak corresponding to the single proton on the thiazole ring (C5-H) is expected. Its chemical shift would be influenced by the adjacent aromatic biphenyl (B1667301) system and the sulfur and nitrogen heteroatoms, likely appearing in the range of δ 7.0-7.5 ppm.

Biphenyl Protons: The biphenyl moiety contains eight aromatic protons, which would present as a complex series of doublets and triplets. The protons on the phenyl ring attached to the thiazole would show distinct signals from those on the bromo-substituted phenyl ring.

The protons on the phenyl ring closer to the thiazole are expected to appear as two distinct sets of doublets, each integrating to two protons.

The protons on the bromophenyl ring would also appear as two doublets, each integrating to two protons, characteristic of a para-substituted benzene (B151609) ring. These aromatic protons would be expected in the δ 7.4-8.0 ppm range.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-CH₃ | 2.5 - 2.8 | Singlet | 3H |

| C5-H (Thiazole) | 7.0 - 7.5 | Singlet | 1H |

| Biphenyl-H | 7.4 - 8.0 | Multiplet (Doublets) | 8H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Methyl Carbon: A single upfield signal is expected for the methyl carbon, likely in the range of δ 15-25 ppm.

Thiazole Carbons: Three distinct signals are anticipated for the carbon atoms of the thiazole ring. The C2 carbon, bonded to the nitrogen and the methyl group, would be significantly downfield. The C4 and C5 carbons would also have characteristic chemical shifts.

Biphenyl Carbons: The biphenyl system would show a series of signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C4') would be identifiable, as would the quaternary carbons of the biphenyl linkage and the carbon attached to the thiazole ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2-CH₃ | 15 - 25 |

| Thiazole Carbons | 110 - 170 |

| Biphenyl Carbons | 120 - 150 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to assign adjacent protons within the biphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the methyl group and the thiazole ring (C2), the thiazole ring and the biphenyl system (C4), and the two phenyl rings of the biphenyl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. The expected molecular formula for this compound is C₁₆H₁₂BrNS. The presence of bromine would be confirmed by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensity.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. Analysis of these fragments helps to confirm the structure. Expected fragmentation pathways could include:

Loss of the bromine atom.

Cleavage of the bond between the two phenyl rings.

Fragmentation of the thiazole ring.

Loss of the methyl group.

The observation of fragment ions corresponding to the biphenyl, bromobiphenyl, and methylthiazole moieties would provide strong evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Specific experimental FTIR data for this compound, including tables of vibrational frequencies and their assignments, are not available in the reviewed scientific literature.

Raman Spectroscopy for Molecular Vibrational Signatures

No published research detailing the Raman spectrum of this compound could be located. Therefore, information on its characteristic molecular vibrational signatures from Raman spectroscopy is currently unavailable.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction Analysis

There are no publicly accessible reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates have not been determined or published.

Solid-State Molecular Conformations and Packing Arrangements

Without single-crystal X-ray diffraction data, the solid-state molecular conformation and the packing arrangements of this compound in the crystalline state remain unelucidated.

Elemental Analysis for Stoichiometric Verification

While the theoretical elemental composition of this compound (C₁₆H₁₂BrNS) can be calculated, no experimental elemental analysis data has been published to provide stoichiometric verification.

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 55.83% |

| Hydrogen | H | 3.51% |

| Bromine | Br | 23.21% |

| Nitrogen | N | 4.07% |

| Sulfur | S | 9.31% |

Computational Chemistry and Theoretical Investigations of 4 4 Bromo 4 Biphenylyl 2 Methylthiazole

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to exploring the electronic characteristics of molecules. bohrium.com DFT methods are widely used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For thiazole (B1198619) derivatives, DFT calculations at the B3LYP/6-31G level of theory, for instance, can provide reliable information on the ground state electronic structure and atomic charges. bohrium.com These calculations form the basis for more detailed analyses of molecular reactivity and interaction potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions and greater polarizability. irjweb.comnih.gov

For many organic molecules, this energy gap can be used to understand charge transfer interactions within the molecule. irjweb.com For example, in studies of various thiazole derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity and potential as corrosion inhibitors or biologically active agents. researchgate.net A smaller HOMO-LUMO gap generally points to increased reactivity and a greater likelihood of electron transfer. nih.gov

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Generic Thiazole Derivative A | -6.29 | -1.81 | 4.48 | High Stability, Lower Reactivity irjweb.com |

| Generic Thiazole Derivative B | -5.54 | -0.85 | 4.69 | High Stability, Lower Reactivity researchgate.net |

| Generic Nitro-Substituted Aromatic | -7.80 | -4.62 | 3.18 | Lower Stability, Higher Reactivity nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions signify positive potential, indicating electron-deficient areas (electrophilic sites). nih.gov Green areas represent neutral or zero potential. nih.gov

In molecules containing electronegative atoms like nitrogen and sulfur (as in the thiazole ring) or bromine, the MEP map would likely show negative potential localized around these atoms, making them susceptible to electrophilic attack. Conversely, positive potential is often found around hydrogen atoms. nih.gov This analysis is crucial for understanding intermolecular interactions, such as how a ligand might bind to a biological target. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.org According to FMO theory, chemical reactions are favored when the HOMO of one molecule interacts effectively with the LUMO of another. wikipedia.org The spatial distribution and energy of these frontier orbitals can predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions and electrocyclic reactions. wikipedia.org

For a molecule like 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole, the HOMO is likely distributed over the electron-rich biphenyl (B1667301) and thiazole ring systems, while the LUMO would also be located across these conjugated parts. nih.govresearchgate.net Analysis of the FMOs can predict how the molecule would interact with other reactants or a biological receptor, providing insights into its potential bioactivation mechanisms or reactivity in synthetic processes. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can reveal the conformational flexibility of a molecule and provide detailed insights into its interactions with biological targets like proteins. samipubco.com By simulating the molecule in a realistic environment (e.g., in water), researchers can observe how it changes its shape and how it binds within the active site of a receptor. nih.govsamipubco.com

For a molecule with multiple rotatable bonds, such as the one connecting the biphenyl and thiazole rings in this compound, MD simulations can explore its preferred conformations. researchgate.net Furthermore, when docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies, which are crucial for drug design. samipubco.comnih.gov

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico methods are instrumental in establishing Structure-Activity Relationships (SAR), which link the chemical structure of a compound to its biological activity. nih.gov SAR studies on related 4-phenylthiazole (B157171) analogs have explored how different substituents on the phenyl ring affect their inhibitory potency against enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov These computational approaches help guide the synthesis of new analogs with improved activity by identifying key structural features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR model, numerical values called "molecular descriptors," which encode structural, physical, or chemical properties of the molecules, are correlated with their observed activity. uninsubria.it

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. uninsubria.it For classes of compounds like thiazoles, QSAR models have been developed to predict properties ranging from antiproliferative activity to oral bioavailability. nih.govnih.gov The reliability of a QSAR model is assessed through rigorous statistical validation to ensure its predictive power. uninsubria.it

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, Reactivity uninsubria.it |

| Topological | Wiener index, Kier & Hall indices | Molecular size, Branching, Shape nih.gov |

| Physicochemical | LogP, Molar refractivity | Lipophilicity, Polarizability uninsubria.it |

| Steric | Molecular volume, Surface area | Size and shape of the molecule nih.gov |

Chemometric Approaches (e.g., Principal Component Analysis, Artificial Neural Networks)

Chemometric approaches are instrumental in modern computational chemistry for analyzing and modeling complex chemical data. For a compound such as this compound, these methods can be employed to develop quantitative structure-activity relationships (QSAR) and to classify compounds based on their structural or predicted properties.

Principal Component Analysis (PCA) , a fundamental unsupervised pattern recognition technique, can be utilized to reduce the dimensionality of a dataset containing multiple descriptors of this compound and its analogs. By transforming a large set of correlated variables into a smaller set of uncorrelated variables known as principal components, PCA can help identify the most significant structural features that contribute to the variance within a series of related compounds. This analysis can reveal clustering of molecules with similar properties and guide the selection of diverse structures for further investigation.

Artificial Neural Networks (ANNs) are powerful machine learning models inspired by the structure and function of biological neural networks. researchgate.netwalshmedicalmedia.com In the context of drug discovery and computational chemistry, ANNs are adept at modeling complex non-linear relationships between molecular descriptors and biological activities. walshmedicalmedia.comacm.orgjyoungpharm.org For this compound, an ANN model could be trained on a dataset of thiazole derivatives with known activities to predict its potential biological effects. researchgate.net The network would learn the intricate patterns connecting the physicochemical properties of the molecules to their activity, enabling the prediction of the target compound's efficacy. walshmedicalmedia.com For instance, an associative neural network (ASNN), which combines an ensemble of feed-forward neural networks with the k-nearest neighbors technique, could be used to predict properties and estimate the applicability domain of the model. researchgate.net

Molecular Docking Studies for Potential Target Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used to understand the binding mechanisms of potential drug candidates like this compound with their macromolecular targets.

Molecular docking simulations can predict how this compound fits into the binding site of a protein. The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding energy. Lower binding energy values typically indicate a more stable ligand-receptor complex.

For structurally related thiazole and biphenyl derivatives, docking studies have been performed against various protein targets, including kinases, enzymes involved in cancer progression, and receptors associated with neurological disorders. biointerfaceresearch.comnih.govnih.govmdpi.com For example, studies on other thiazole derivatives have explored their binding to targets like Pim-1 kinase and VEGFR-2. mdpi.comresearchgate.net The biphenyl moiety of this compound is expected to play a crucial role in establishing interactions within the binding pocket, similar to what has been observed for other biphenyl-containing compounds. nih.govnih.gov

Below is an interactive table with illustrative binding affinities for similar thiazole derivatives against various protein targets, as reported in the literature.

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Thiazole-based Thiazolidinone | Penicillin-Binding Protein | 1KZN | -6.8 |

| Bis-Thiazole Derivative | Pim-1 Kinase | 2OBJ | -7.5 to -8.9 |

| Thiazole-Thiophene Scaffold | Epidermal Growth Factor Receptor | 1M17 | -6.5 to -7.8 |

| Benzothiazole-Thiazole Hybrid | p56lck | 1QPE | -8.2 to -9.5 |

| Thiazolyl-benzamide | Succinate Dehydrogenase | 2FBW | -7.9 to -9.1 |

Note: The data in this table is illustrative and based on findings for structurally related compounds, not this compound itself.

A detailed analysis of the docked poses of this compound would reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming interactions with amino acid residues like serine, threonine, or lysine (B10760008) in the protein's active site. nih.gov

Hydrophobic Interactions: The biphenyl group, being large and nonpolar, is likely to engage in significant hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine. These interactions are often a major driving force for binding.

Pi-Stacking and Arene-Cation Interactions: The aromatic rings of the biphenyl and thiazole moieties can participate in π-π stacking with aromatic residues like tyrosine, tryptophan, and histidine. Furthermore, arene-cation interactions can occur between the electron-rich aromatic rings and positively charged residues like arginine and lysine. nih.gov

Halogen Bonding: The bromine atom on the biphenyl group can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

For instance, in docking studies of similar thiazole derivatives, interactions with key amino acid residues through hydrogen bonds and arene-cation contacts have been observed, contributing to their binding affinity. nih.gov

Solvent Effects and Solvation Models in Computational Analysis

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. In computational chemistry, solvent effects are often accounted for using either explicit or implicit solvation models.

For a molecule like this compound, implicit solvation models, such as the Conductor-like Screening Model (COSMO) , are frequently employed. wikipedia.orgtaylorandfrancis.comgithub.io COSMO treats the solvent as a continuous medium with a specific dielectric constant (ε). wikipedia.orggithub.io The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the solvent. wikipedia.org This approach allows for the computation of solvation free energy and can be used to study the behavior of the compound in different solvents, such as water or chloroform. taylorandfrancis.comresearchgate.net

The use of solvation models is crucial for obtaining more accurate predictions of molecular properties in a physiological environment. For example, the total energy of a molecule can decrease with increasing solvent polarity, which can affect its conformational preferences and interaction energies with biological targets. walshmedicalmedia.com By incorporating a solvation model like COSMO into quantum chemical calculations, a more realistic representation of the molecule's behavior in solution can be achieved, leading to more reliable predictions of its properties and potential biological activity. taylorandfrancis.comgithub.io

Pharmacological and Mechanistic Investigations of 4 4 Bromo 4 Biphenylyl 2 Methylthiazole in Vitro/in Silico Focus

Evaluation of Potential Biological Activities (Mechanistic Focus)

The thiazole (B1198619) nucleus is a key scaffold in medicinal chemistry, known to be a component in a wide array of biologically active compounds. dmed.org.uanih.gov Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. dmed.org.ua The following sections evaluate the potential of 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole in these therapeutic areas based on evidence from analogous structures.

Thiazole derivatives are recognized for their potent antiproliferative and cytotoxic effects against various cancer cell lines. dmed.org.uanih.gov Research into compounds structurally similar to this compound reveals significant anticancer potential. A particularly relevant study reported high inhibitory effects of 3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine, a compound which contains the core 4-(4-bromophenyl)thiazol structure, against human lung carcinoma (A549) and rat glioma (C6) cells, with IC50 values of 37.3 µg/mL and 11.3 µg/mL, respectively. dmed.org.ua

Other investigations into thiazole-based stilbene analogs also demonstrated potent cytotoxicity. nih.gov For example, against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, these compounds showed high cytotoxicity with IC50 values in the micromolar range. nih.gov Specifically, two analogs, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (compound 8) and (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (compound 11), exhibited IC50 values of 0.78 µM against MCF-7 and 0.62 µM against HCT116, respectively. nih.gov Furthermore, certain 2-amino, 5-nitrothiazole derivatives have shown a statistically significant cytotoxic effect upon the MDA-MB-231 human breast cancer cell line. cyberleninka.ru These findings collectively suggest that the this compound scaffold is a promising candidate for development as an antiproliferative agent.

Table 1: In Vitro Cytotoxicity of Structurally Related Thiazole Derivatives

| Compound Name | Cell Line | IC50 Value |

|---|---|---|

| 3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine | A549 (Human Lung Carcinoma) | 37.3 µg/mL |

| 3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine | C6 (Rat Glioma) | 11.3 µg/mL |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 (Human Breast Cancer) | 0.78 µM |

This table is populated with data from studies on compounds structurally related to this compound to indicate potential activity.

The thiazole moiety is a constituent of many compounds with significant antimicrobial and antifungal properties. dmed.org.ua Research on (4-phenyl-1,3-thiazol-2-yl) hydrazine, a compound with a similar phenyl-thiazole core, demonstrated high-efficiency, broad-spectrum antifungal activity. frontiersin.org It was effective against pathogenic fungi including Candida, Aspergillus, Cryptococcus, and Dermatophytes, with minimum inhibitory concentration (MIC) values ranging from 0.0625 to 4 µg/mL. frontiersin.org The mechanism of this compound involves the induction of reactive oxygen species (ROS), leading to oxidative damage and subsequent fungal cell death. frontiersin.org

Furthermore, the presence of a bromine atom, as in this compound, may contribute to antifungal activity. A novel synthetic compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, showed potent activity against numerous clinical isolates of Candida species, with MIC values for most C. albicans strains ranging from 0.00195 to 0.0078 µg/mL. frontiersin.orgnih.gov This suggests that the bromo-substituent on the biphenyl (B1667301) ring of the target compound could enhance its potential as an antifungal agent.

Table 2: Antifungal Activity of Structurally Related Compounds

| Compound/Organism | MIC Range (µg/mL) |

|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine vs. Pathogenic Fungi (Candida, Aspergillus, etc.) | 0.0625 - 4 |

This table presents data from analogous compounds to highlight the potential antifungal efficacy of the this compound structure.

Thiazole derivatives have been investigated for their anti-inflammatory properties. dmed.org.uanih.gov Studies on specific thiazole compounds have shown they can act as potential cyclooxygenase-2 (COX-2) specific inhibitors. nih.gov In one study, treatment of LPS-activated RAW 264.7 cells with thiazole derivatives prevented the production of prostaglandins without affecting COX-2 protein levels, an action comparable to the selective COX-2 inhibitor NS 398. nih.gov This indicates a direct inhibitory effect on the enzyme's activity.

Additionally, the anti-inflammatory actions of related heterocyclic compounds have been linked to the modulation of key signaling pathways. For instance, some compounds are known to exert their effects through the repression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.commdpi.com These pathways are crucial in the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com Given this evidence, it is plausible that this compound could exert anti-inflammatory effects by inhibiting COX-2 or modulating the MAPK/NF-κB signaling cascade.

The therapeutic applications of thiazole derivatives extend to analgesic effects. dmed.org.ua A study investigating a series of heterocyclic derivatives found that [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide possessed analgesic properties. dmed.org.ua While the mechanism was not fully elucidated in the cited context, this finding suggests that the thiazole scaffold is a viable starting point for the development of new analgesic agents. The structural similarity implies that this compound could also be investigated for potential pain-relieving activities.

Mechanistic Elucidation of Biological Actions (Cellular and Molecular Levels)

Understanding the interaction of a compound with specific molecular targets is crucial for elucidating its mechanism of action. Based on studies of related structures, this compound may interact with several key enzymes involved in pathological processes.

Kinases: The benzothiazole nucleus, closely related to the thiazole core, has been identified in potent multikinase inhibitors. For example, a 2-ureidobenzothiazole derivative was reported to have broad-spectrum antiproliferative activity against a wide panel of cancer cell lines due to its action as a multikinase inhibitor. nih.gov This suggests that this compound could potentially inhibit kinases involved in cancer cell proliferation and survival.

Urease: Urease is an important enzyme target, particularly for treating infections by ureolytic bacteria. nih.gov While direct data is unavailable, compounds with structural features similar to the target molecule have shown inhibitory activity. For instance, 4-bromophenyl boronic acid, which shares the 4-bromophenyl moiety, is a known urease inhibitor. nih.gov This suggests that the 4'-bromo-4-biphenylyl portion of the target compound could facilitate binding and inhibition of the urease active site.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that are validated targets for various pathologies. nih.govmdpi.com Benzothiazole derivatives have been successfully developed as CA inhibitors. nih.gov A study on new amino acid-benzothiazole conjugates showed considerable inhibition against human carbonic anhydrase isoforms hCA V and hCA II, with inhibition constants (Ki) in the micromolar range. nih.gov This indicates that the thiazole scaffold is well-suited for targeting the active site of these zinc-containing enzymes.

Table 3: Carbonic Anhydrase Inhibition by Related Benzothiazole Derivatives

| Compound | Isoform | Ki (µM) |

|---|---|---|

| 1 | hCA I | 12.3 |

| 1 | hCA II | 9.4 |

| 1 | hCA V | 2.9 |

| 1 | hCA XIII | 18.2 |

| 2 | hCA I | 88.1 |

| 2 | hCA II | 15.6 |

| 2 | hCA V | 5.3 |

| 2 | hCA XIII | 33.4 |

This table shows the inhibition constants (Ki) of novel amino acid-benzothiazole conjugates against four human carbonic anhydrase (hCA) isoforms, demonstrating the potential of the thiazole scaffold for CA inhibition. Data extracted from a study on related compounds. nih.gov

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

While direct studies on this compound are not extensively available, the broader class of thiazole-containing derivatives has demonstrated significant capabilities in modulating critical cellular pathways, particularly those involved in cancer cell proliferation and survival.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells, and its induction is a primary mechanism for many chemotherapeutic agents. Research on structurally related thiazole compounds suggests that this scaffold is capable of triggering apoptosis. For instance, a series of synthetic 1,3-thiazole derivatives incorporating a phthalimide moiety was shown to induce apoptosis in cancer cells. nih.gov Mechanistic studies indicated that these compounds likely act through the intrinsic (mitochondrial) pathway, a common route for cytotoxic drug-induced cell death. nih.gov Similarly, certain thiazole-hydrazone derivatives have been identified as apoptosis-inducing antiproliferative agents. researchgate.net One such analog featuring a 4-hydroxyphenyl substituent was confirmed by flow cytometry to induce apoptosis in HeLa cells, suggesting that substituents on the aryl portion of the molecule play a key role in its pro-apoptotic efficacy. researchgate.net This evidence suggests that the this compound structure is a plausible candidate for inducing apoptosis.

Cell Cycle Arrest: The cell cycle is a tightly regulated series of events leading to cell division, and its deregulation is a hallmark of cancer. nih.govmusechem.comfortislife.com Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which prevents cancer cells from replicating. nih.gov Thiazole derivatives have been shown to interfere with cell cycle progression. For example, a 4-hydroxyphenyl thiazole-hydrazone derivative not only induced apoptosis but also inhibited the cell cycle at the G1 phase in a dose-dependent manner. researchgate.net The ability to halt cell cycle progression is a key attribute of molecules being investigated for cancer therapy. Given the established activity of its structural class, this compound may possess the ability to induce cell cycle arrest, thereby inhibiting the proliferation of malignant cells.

Binding to Specific Biological Receptors or Proteins

The biological activity of a compound is intrinsically linked to its ability to bind to specific molecular targets like proteins and enzymes. For thiazole derivatives, a range of biological targets has been identified through in vitro and in silico studies.

Enzyme Inhibition: Analogs of this compound have been investigated as inhibitors of several key enzymes implicated in disease:

Kinases: A novel series of thiazole-based compounds were identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical kinases in cancer progression. nih.gov Furthermore, benzothiazole analogs have been found to inhibit cyclin-dependent kinase 5 (Cdk5), an enzyme linked to neurodegenerative diseases like Alzheimer's. researchgate.net

Cyclooxygenase (COX): Certain thiazole carboxamide derivatives have been developed as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. acs.org

Topoisomerase: Thiazole-based stilbene analogs were designed and evaluated as inhibitors of DNA topoisomerase IB, an enzyme essential for DNA replication and a target for cancer therapy. nih.gov

Plasma Protein Binding: A crucial aspect of a compound's pharmacokinetic profile is its binding to plasma proteins, such as Human Serum Albumin (HSA), which affects its distribution and availability. A detailed biophysical study on a related compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, revealed a strong interaction with HSA. elsevierpure.com The investigation concluded that the binding occurs through a static quenching mechanism, driven primarily by hydrophobic interactions and hydrogen bonding. elsevierpure.com Molecular docking and competitive binding studies identified the preferential binding site as subdomain IIA (site I) of HSA. elsevierpure.com This suggests that this compound, with its large hydrophobic biphenyl moiety, would also be expected to exhibit significant binding to plasma proteins.

Table 1: Potential Biological Targets for Thiazole-Based Compounds

| Target Class | Specific Target | Potential Therapeutic Area |

|---|---|---|

| Kinases | EGFR / VEGFR-2 | Cancer |

| Kinases | Cdk5 | Neurodegenerative Disease |

| Oxidoreductases | COX-1 / COX-2 | Inflammation |

| Isomerases | DNA Topoisomerase IB | Cancer |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. By analyzing analogs of this compound, key structural features that influence potency and selectivity can be inferred.

The nature and position of substituents on the aryl rings of thiazole-containing compounds are critical determinants of their biological effects.

Halogen Substituents: The presence of a halogen, such as the bromine atom in this compound, often has a profound impact on activity. In a study of biphenyl-based thiazolidinones (a related scaffold), compounds bearing electron-withdrawing groups, including bromo substituents, on the aromatic ring showed enhanced antimicrobial activity. ijper.org In another study focused on antiproliferative activity, a thiazole derivative with a bromo substituent was the most potent compound identified in its series against multiple cancer cell lines. nih.gov This highlights the potentially crucial role of the bromo group in the target molecule for conferring biological potency.

Aryl Moiety: The biphenyl group itself is a key feature. SAR studies on benzothiazole-phenyl analogs demonstrate that substitutions on the phenyl rings can significantly alter activity. nih.govmdpi.com The extended aromatic system of the biphenyl group can enhance binding to target proteins through pi-stacking and hydrophobic interactions.

Table 2: Influence of Key Substituents on the Activity of Thiazole Analogs

| Structural Moiety | Substituent Type | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Biphenyl Ring | Bromo (-Br) | Enhanced antimicrobial activity | Biphenyl Thiazolidinones ijper.org |

| Aryl Ring | Bromo (-Br) | Potent antiproliferative activity | Thiazole-based derivatives nih.gov |

The three-dimensional arrangement of a molecule (its conformation) is critical for its interaction with a biological target. The thiazole ring and the rotatable bond between the two phenyl rings of the biphenyl group in this compound allow for conformational flexibility.

Bioisosterism involves substituting one atom or group in a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov

Thiazole as a Phenyl Bioisostere: The thiazole ring itself is often used as a bioisostere for a phenyl ring. cambridgemedchemconsulting.com This replacement can lead to improved metabolic stability, reduced potential for CYP450 enzyme inhibition, and altered solubility. cambridgemedchemconsulting.com In one striking example, the replacement of a phenyl ring with a thiazole ring in analogs of goniofufurone resulted in a compound that was over 64,000-fold more active than the parent compound against MCF-7 breast cancer cells. nih.gov

Bromo Group Replacement: The bromine atom on the biphenyl ring could be replaced by other classical bioisosteres such as chlorine (-Cl), a trifluoromethyl group (-CF₃), or a cyano group (-CN). cambridgemedchemconsulting.com Such a change would alter the molecule's electronics, lipophilicity, and size, which could fine-tune its potency and selectivity for a given biological target. For example, replacing a bromine with a chlorine might retain activity while altering metabolic stability.

In Vitro ADME Properties (Absorption, Distribution, Metabolism, Excretion) Relevant to Research Compounds

The evaluation of a compound's ADME properties is essential during early-stage drug discovery. While experimental data for this compound is unavailable, in silico predictions and in vitro data from related thiazole derivatives provide valuable insights into its likely profile.

Thiazole-containing compounds are frequently evaluated for their drug-likeness, and many derivatives show promise for oral bioavailability. nih.govasianpubs.org

Absorption and Solubility: The large, hydrophobic biphenyl moiety suggests that the compound may have low aqueous solubility. However, in silico ADME predictions for various thiazole-based compounds often show acceptable parameters for oral absorption. nih.govresearchgate.net

Distribution: As discussed previously, the compound is expected to exhibit high plasma protein binding, primarily to albumin, which will govern its distribution in the body. elsevierpure.com

Metabolism: The biphenyl and thiazole rings are potential sites of metabolism by cytochrome P450 (CYP) enzymes. Aromatic rings are often subject to oxidative metabolism. cambridgemedchemconsulting.com In silico predictions for a related brominated thiazole compound suggested potential interactions with certain CYP enzymes, which is a critical consideration for drug-drug interactions. elsevierpure.com

Excretion: The route of excretion would depend on the metabolites formed.

Table 3: Predicted In Vitro ADME Profile for Thiazole-Based Research Compounds

| ADME Parameter | Predicted Property/Finding for Thiazole Analogs | Significance |

|---|---|---|

| Solubility | Generally low to moderate aqueous solubility predicted | Affects absorption and formulation |

| Permeability | Good passive permeability often predicted in silico | Suggests potential for good oral absorption |

| Plasma Protein Binding | High binding to Human Serum Albumin (HSA) expected | Influences distribution and free drug concentration |

| Metabolic Stability | Potential for metabolism by CYP450 enzymes | Determines half-life and potential for drug interactions |

| Drug-Likeness | Many thiazole analogs meet criteria for oral bioavailability | Indicates suitability as a research lead compound |

Exploration of Non Biological Applications of 4 4 Bromo 4 Biphenylyl 2 Methylthiazole

Materials Science Applications

The combination of the thiazole (B1198619) heterocycle and the brominated biphenyl (B1667301) structure suggests significant potential for 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole as a component in advanced materials. These applications range from enhancing the performance of polymeric coatings to its prospective use in the burgeoning field of organic electronics.

Incorporation into Polymeric Materials (e.g., Polyurethane Coatings)

Research has demonstrated that thiazole derivatives can be effectively incorporated as additives into polymeric systems, such as polyurethane (PU) coatings, to enhance their material properties. ekb.egekb.egresearchgate.net These derivatives are typically blended physically into the PU varnish formulations. ekb.egresearchgate.net The stable heterocyclic thiazole ring is capable of imparting desirable characteristics when integrated into polymer composites. ekb.eg While this compound has not been specifically cited in this context, its structural similarity to other thiazoles used as additives suggests its potential for similar applications. The biphenyl group, a component of some isocyanates like biphenyl diisocyanate, is also found in polyurethane chemistry, indicating compatibility of this structural unit within PU systems. google.com The incorporation of such additives can lead to multifunctional coatings with improved durability and performance.

Functional Additives for Enhanced Material Performance (e.g., Antimicrobial, Flame Retardant Properties)

The distinct chemical features of this compound make it a promising candidate as a functional additive to imbue polymers with enhanced performance characteristics, notably antimicrobial and flame-retardant properties.

Antimicrobial Properties: The thiazole ring is a well-established pharmacophore responsible for the biological activity of many compounds, and its derivatives are known to exhibit significant antimicrobial properties due to the presence of the =N-C-S- moiety. ekb.egnih.gov Studies have shown that incorporating various thiazole derivatives into polyurethane coatings results in excellent antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. ekb.egekb.egresearchgate.net Furthermore, structure-activity relationship studies on related compounds have indicated that the presence of an electron-withdrawing bromine atom on a phenyl ring attached to the thiazole core is essential for potent antimicrobial activity. nih.gov This suggests that this compound could serve as an effective antimicrobial additive in materials like paints and coatings.

Table 1: Antimicrobial Activity of Thiazole Derivatives in Polyurethane Coatings This table presents data for analogous thiazole compounds to illustrate the potential antimicrobial efficacy.

| Organism Type | Test Organism | Efficacy of Thiazole Additive |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Effective inhibition |

| Gram-negative Bacteria | Escherichia coli | Effective inhibition |

| Fungi | Aspergillus fumigatus | Effective inhibition |

Flame Retardant Properties: The compound's bromo-biphenyl structure is a key feature suggesting its utility as a flame retardant. Polybrominated biphenyls (PBBs) are a well-known class of brominated flame retardants (BFRs) that are added to plastics, textiles, and electronic components to make them less flammable. wikipedia.orgeuropa.euwikipedia.org At high temperatures, these compounds release bromine radicals, which interfere with the combustion process in the gas phase, reducing the rate of fire spread. epa.gov

Additionally, research has shown that thiazole derivatives themselves can act as effective flame retardants. ekb.egresearchgate.net When incorporated into materials like epoxy resins or polyurethane coatings, they can significantly improve fire safety. ekb.egresearchgate.net The mechanism can involve the release of inactive gases that dilute the flammable volatiles and oxygen at the combustion front. researchgate.net The combination of both a brominated biphenyl group and a thiazole ring in a single molecule suggests a strong potential for this compound to function as a highly effective, potentially synergistic, flame retardant additive.

Table 2: Flame Retardancy Improvement in Polymers with Thiazole Additives Data from related thiazole-containing systems demonstrating potential flame-retardant effects.

| Polymer System | Flame Retardant Additive | Observation |

|---|---|---|

| Polyurethane Coating | Thiazole Derivatives | Improved Limiting Oxygen Index (LOI) |

Potential in Organic Electronics and Semiconductors

The molecular architecture of this compound aligns well with the design principles for organic semiconductor materials. Both the biphenyl and thiazole moieties are valuable building blocks in the field of organic electronics.

Biphenyl derivatives are widely utilized for their rigid, conjugated structures and excellent chemical stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comrsc.org The biphenyl core can act as a hole-transporting unit in bipolar host materials for OLEDs. acs.org

Thiazole and its fused-ring derivatives, such as thiazolo[5,4-d]thiazole, are recognized as electron-deficient systems with high oxidative stability and a planar structure that facilitates intermolecular π–π stacking, which is crucial for charge transport. rsc.orgresearchgate.net These properties make them excellent electron-accepting or electron-transporting components in organic electronic devices. rsc.orgresearchgate.net

The combination of an electron-donating or hole-transporting biphenyl group with an electron-accepting thiazole unit within a single molecule creates a donor-π-acceptor (D-π-A) type structure. Such bipolar molecules are highly sought after for use as emitters or hosts in the emissive layer of OLEDs, as they can facilitate balanced charge injection and transport, leading to higher device efficiency. acs.orgnih.gov Therefore, this compound is a promising candidate for research and development as a novel organic semiconductor material.

Catalysis and Ligand Design

The thiazole ring's nitrogen and sulfur atoms possess lone pairs of electrons, making them effective coordination sites for transition metals. This property opens up possibilities for this compound to be used in catalysis, either as a ligand for metal centers or as a building block for more complex catalytic systems.

Application as Ligands in Transition Metal Catalysis

The 1,3-thiazole ring system is a versatile ligand in coordination and organometallic chemistry. cdnsciencepub.com Specifically, phenylthiazole derivatives have been successfully employed as ligands for palladium(II) catalysts. cdnsciencepub.comscholaris.ca In these systems, the ligand typically binds to the metal center through the thiazole's nitrogen atom and through C-H activation at the ortho-position of the phenyl ring, forming a stable metalloheterocycle. cdnsciencepub.comscholaris.caresearchgate.net

These palladium-phenylthiazole complexes have proven to be effective catalysts for Suzuki–Miyaura aryl cross-coupling reactions, demonstrating compatibility with a wide array of functional groups. cdnsciencepub.comresearchgate.net Given that this compound features an analogous aryl-thiazole structure, it is a strong candidate to serve as a ligand in similar transition metal-catalyzed reactions. The bulky biphenyl group could influence the steric and electronic environment of the metal center, potentially tuning the catalyst's activity and selectivity.

Role in Asymmetric Synthesis

Chiral thiazole-containing compounds have emerged as effective ligands in asymmetric catalysis. By incorporating a thiazole ring into a chiral backbone, researchers have developed ligands that can induce high levels of enantioselectivity in various chemical transformations.

For instance, chiral N,P-ligands containing a thiazole moiety have been used in palladium-catalyzed asymmetric cycloisomerization reactions, achieving excellent enantiomeric excesses (up to 99% ee). researchgate.net In a different application, BINOL-based thiazole thioether ligands have been shown to be effective in the asymmetric addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high enantioselectivity. researchgate.net

While this compound is itself achiral, its biphenyl framework provides an ideal platform for introducing chirality. For example, atropisomeric chirality could be induced by introducing bulky substituents at the ortho positions of the biphenyl rings. Such a modification would make the molecule a potential scaffold for a new class of chiral ligands for asymmetric synthesis, combining the coordinating ability of the thiazole ring with the rigid, sterically defined environment of a chiral biphenyl backbone.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Biphenyl diisocyanate |

Optoelectronic and Photophysical Properties

The chemical compound this compound belongs to a class of heterocyclic compounds that are of significant interest in the field of materials science. While specific research on this exact molecule is not extensively available in publicly accessible literature, the constituent parts of the molecule—the thiazole ring, the biphenyl group, and the bromo substituent—each contribute to potential optoelectronic and photophysical properties. Thiazole and its derivatives are known for their electron-accepting nature and are often incorporated into larger molecular structures to tune electronic and optical characteristics. The biphenyl moiety provides a rigid, conjugated backbone that can facilitate charge transport and enhance thermal stability. The presence of a bromine atom can influence the compound's electronic properties through inductive and resonance effects and can also serve as a reactive site for further chemical modification.

Exploration as Laser Dyes

Currently, there is no specific data available in the scientific literature detailing the use of this compound as a laser dye. The evaluation of a compound for such applications would require detailed spectroscopic analysis, including the determination of its absorption and emission spectra, fluorescence quantum yield, and photostability. Generally, molecules with extended π-conjugated systems and high fluorescence quantum yields are potential candidates for laser dyes. The biphenyl and thiazole moieties within this compound suggest that it may possess some of these characteristics, but empirical data is needed for confirmation.

Luminescent Properties and Sensor Development

Thiazole-containing compounds are recognized for their luminescent properties, which can be harnessed for the development of chemical sensors. mdpi.comscientificarchives.comnih.gov The fluorescence of these molecules can be sensitive to their environment, with changes in emission intensity or wavelength occurring in the presence of specific analytes. This quenching or enhancement of fluorescence forms the basis of sensor activity. Metal-organic frameworks (MOFs) incorporating thiazole-based ligands have been investigated as highly selective and sensitive sensors for various environmental contaminants. mdpi.comscientificarchives.com The this compound molecule, with its conjugated system and heteroatoms, has the potential to exhibit luminescence and could theoretically be explored for sensor applications. However, specific studies on its luminescent properties and its efficacy in detecting particular analytes have not been reported.

Future Research Directions and Challenges for 4 4 Bromo 4 Biphenylyl 2 Methylthiazole

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 4-(4'-Bromo-4-biphenylyl)-2-methylthiazole is intrinsically linked to its accessibility through efficient and environmentally benign synthetic methodologies. Future research will need to move beyond traditional, often harsh, synthesis methods. nih.govbepls.com The focus will be on the development of "green" synthetic pathways that minimize waste, reduce the use of hazardous reagents, and are cost-effective. nih.gov

Key areas of investigation will include:

Microwave-assisted and Ultrasound Synthesis: These techniques can significantly reduce reaction times and improve yields. nih.govresearchgate.net

Green Solvents and Catalysts: The use of renewable starting materials and non-toxic catalysts is crucial for sustainable synthesis. nih.govmdpi.com This includes the exploration of biocatalysts, such as chitosan-based hydrogels, which can offer high efficiency and reusability. mdpi.comnih.gov

One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple reaction steps are performed in a single vessel without isolating intermediates can greatly enhance efficiency. bepls.com

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Advantages | Challenges |

| Traditional Hantzsch Synthesis | Well-established, versatile. lookchem.com | Often requires harsh conditions, may produce significant waste. nih.gov |

| Microwave-Assisted Synthesis | Rapid, high yields. nih.govresearchgate.net | Scalability can be a concern. |

| Ultrasound-Mediated Synthesis | Energy-efficient, can improve reaction rates. nih.govmdpi.com | Specialized equipment required. |

| Green Catalyst-Based Approach | Environmentally friendly, potential for recyclability. nih.govnih.gov | Catalyst development and optimization can be time-consuming. |

Advanced Spectroscopic Characterization of Novel Derivatives

A thorough understanding of the structure-property relationships of this compound and its future derivatives is paramount. While standard spectroscopic techniques like NMR and IR are foundational, advanced methods will be necessary to probe more subtle structural and electronic features.

Future research should employ: